Journal Name:Journal of Peptide Science
Journal ISSN:1075-2617
IF:2.408
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1099-1387
Year of Origin:1995
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:63
Publishing Cycle:Monthly
OA or Not:Not
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.inorgchem.3c01638
The attachment of an ethyne substituent in the para position of phenylisocyanide, CNPhpC≡CH, enables the isocyanide to replace carbonyl ligands in the coordination sphere of common technetium(I) starting materials such as (NBu4)[Tc2(μ-Cl)3(CO)6]. The ligand exchange proceeds under thermal conditions and finally forms the corresponding hexakis(isocyanide)technetium(I) complex. The product undergoes a copper-catalyzed cycloaddition (“Click” reaction), e.g., with benzyl azide, which gives the [Tc(CNPhazole)6]+ cation. The free, uncoordinated “Click” product is obtained from a reaction of the corresponding tetrakis(CNPhazole)copper(I) complex and NaCN. It readily reacts with mer-[Tc(CO)3(tht)(PPh3)2](BF4) (tht = tetrahydrothiophene) under exchange of the thioether ligand. Alternatively, [Cu(CNPhazole)4]+ can be used as a transmetalation reagent for the synthesis of the hexakis(isocyanide)technetium(I) complex, which is the preferable approach for the synthesis of the technetium complex with the short-lived nuclear isomer 99mTc, and a corresponding protocol for [99mTc(CNPhazole)6]+ is reported. The 99Tc and copper complexes have been studied by single-crystal X-ray diffraction and/or spectroscopic methods including IR and multinuclear NMR spectroscopy.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.inorgchem.3c01690
Based on the principle of heterogeneous catalysis for water electrolysis, electrocatalysts with appropriate electronic structure and photothermal property are expected to drive the oxygen evolution reaction effectively. Herein, amorphous NiSx-coupled nanourchin-like Co3O4 was prepared on nickel foam (NiSx@Co3O4/NF) and investigated as a electrocatalyst for photothermal-assisted oxygen evolution reaction. The experimental investigations and simulant calculations jointly revealed NiSx@Co3O4/NF to be of suitable electronic structure and high near-infrared photothermal conversion capability to achieve the oxygen evolution reaction advantageously both in thermodynamics and in kinetics. Relative to Co3O4/NF and NiSx/NF, better oxygen evolution reaction activity, kinetics, and stability were achieved on NiSx@Co3O4/NF in 1.0 M KOH owing to the NiSx/Co3O4 synergetic effect. In addition, the oxygen evolution reaction performance of NiSx@Co3O4/NF can be obviously enhanced under near-infrared light irradiation, since NiSx@Co3O4 can absorb the near-infrared light to produce electric and thermal field. For the photothermal-mediated oxygen evolution reaction, the overpotential and Tafel slope of NiSx@Co3O4/NF at 50 mA cm–2 were reduced by 23 mV and 13 mV/dec, respectively. The present work provides an inspiring reference to design and develop photothermal-assisted water electrolysis using abundant solar energy.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.inorgchem.3c01036
Metal–organic frameworks (MOFs) built from fluorescent ligands frequently exhibit enhanced fluorescence when doped with inert ligands. This study focuses on a MOF of the UiO-68 structure, which is built from a fluorescent dibenzoate-anthracene ligand doped with a dibenzoate-benzene ligand. Our investigation aims to understand the mechanism behind the doping-enhanced emission of this MOF. We rule out several possible mechanisms, including exciton coupling, electron transfer between ligand and metal center, and ligand intersystem crossing induced by the metal center. Inhibition of the interligand charge transfer is considered a possible way to enhance emission. Furthermore, we propose that the conformational change of the anthracene-based ligand in the MOF cavity is also a way for enhancement. Our molecular dynamics simulations of the MOF structure filled with solvents reveal that the steric crowding in the cavity induces a conformational change at different doping levels, affecting the rate of intersystem crossing of the ligand.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.inorgchem.3c01109
Reaction of Fe(acac)3 with 3 equiv of Li[N═C(R)Ph] (R = Ph, tBu) results in the formation of the [Fe2]6+ complexes, [Fe2(μ-N═C(R)Ph)2(N═C(R)Ph)4] (R = Ph, 1; tBu, 2), in low to moderate yields. Reaction of FeCl2 with 6 equiv of Li(N═C13H8) (HN═C13H8 = 9-fluorenone imine) results in the formation of [Li(THF)2]2[Fe(N═C13H8)4] (3) in good yield. Subsequent oxidation of 3 with ca. 0.8 equiv of I2 generates the [Fe2]6+ complex, [Fe2(μ-N═C13H8)2(N═C13H8)4] (4), along with free fluorenyl ketazine. Complexes 1, 2, and 4 were characterized by 1H NMR spectroscopy, X-ray crystallography, 57Fe Mössbauer spectroscopy, and SQUID magnetometry. The Fe–Fe distances in 1, 2, and 4 range from 2.803(7) to 2.925(1) Å, indicating that no direct Fe–Fe interaction is present in these complexes. The 57Fe Mössbauer spectra for complexes 1, 2, and 4 are all consistent with the presence of symmetry-equivalent high-spin Fe3+ centers. Finally, all three complexes exhibit a similar degree of antiferromagnetic coupling between the metal centers (J = −26 to −30 cm–1), as ascertained by SQUID magnetometry.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-18 , DOI:
10.1021/acs.inorgchem.3c01305
Understanding the diverse reactivities of vitamin B12 and its derivatives, collectively called cobalamins, requires detailed knowledge of their geometric and electronic structures. Electronic absorption (Abs) and resonance Raman (rR) spectroscopies have proven invaluable in this area, particularly when used in concert with computational techniques such as density functional theory (DFT). There remain, however, lingering uncertainties in the computational description of electronic excited states of cobalamins, particularly surrounding the vibronic coupling that impacts the Abs bandshapes and gives rise to rR enhancement of vibrational modes. Past computational analyses of the vibrational spectra of cobalamins have either neglected rR enhancement or calculated rR enhancement for only a small number of modes. In the present study, we used the recently developed ORCA_ASA computational tool in conjunction with the popular B3LYP and BP86 functionals to predict Abs bandshapes and rR spectra for vitamin B12. The ORCA_ASA/B3LYP-computed Abs envelope in the visible spectral region and rR spectra of vitamin B12 agree remarkably well with our experimental data, while BP86 fails to reproduce both. This finding represents a significant advance in our understanding of how these two commonly used density functionals differently model the electronic properties of cobalamins. Guided by the computed frequencies for the Co–C stretching and Co–C–N bending modes, we identified, for the first time, isotope-sensitive features in our rR spectra of 12CNCbl and 13CNCbl that can be assigned to these modes. A normal coordinate analysis of the experimentally determined Co–C stretching and Co–C–N bending frequencies indicates that the Co–C force constant for vitamin B12 is 2.67 mdyn/Å, considerably larger than the Co–C force constants reported for alkylcobalamins.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.inorgchem.3c01621
Transition metal subchalcogenides involve electron-rich metals and can facilitate an in-depth understanding of the relationships among quantum properties such as superconductivity, charge density wave, and topological band structures. However, effective experimental routes toward synthesizing transition metal subchalcogenides are still lacking, hindering the development of new quantum materials. Herein, we propose a eutectic polytelluride flux strategy as an excellent solution to address phase discovery and crystal growth in transition metal subtelluride systems. We report new phases easily and selectively synthesized using a eutectic “K3Te4” polytelluride flux upon adjusting the ratio of Nb metal to flux in the starting materials (K/Nb/Te = 3:x:4). Using a high Nb content in the solvent (x = 2 and 1), crystals of KNb3Te3O0.38 and K0.9Nb3Te4 are obtained. Both subtellurides exhibit diverse Nb clusters, including face-sharing and edge-sharing Nb6 octahedral columns and zig-zag Nb chains. Reducing the Nb content to x = 0.33 leads to the formation of a layered compound, K1.06NbTe2. This compound comprises a NbTe6 trigonal prism with K intercalated between the layers. Single crystals of known binary Nb tellurides can also be grown using another eutectic flux “KTe3.2”, and the obtained NbTe2 exhibits a new polymorphism with extra trimerization along the b-axis in the Nb–Nb bonded double zig-zag cluster. Precise control over the structural dimensionality and oxidation state, combined with the facile crystal growth process, makes our synthetic strategy an efficient route to explore quantum materials in transition metal subchalcogenides.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.inorgchem.3c01573
Two positional isomers, 4-amino-3-methylpyridine and 3-amino-5-methylpyridine, produce 4-amino-3-methylpyridinium and 5-methylpyridin-3-aminium, respectively, under acidic conditions. The two protonated isomers create different hydrogen bonding networks, resulting in different coordination environments of the [MnX4]2– unit embedded in molecular compounds such as 4-amino-3-methylpyridinium manganese bromide, [(C6H9N2)2MnBr4] and 5-methylpyridin-3-aminium manganese bromide, [(C6H9N2)4MnBr4(H2O)·(MnBr4)]. Both compounds can be prepared using the slow evaporation method or mechanochemical synthetic procedures. Single-crystal structure analysis of [(C6H9N2)2MnBr4] and [(C6H9N2)4MnBr4(H2O)·(MnBr4)] revealed different manganese halide units, including tetrahedral and tetrahedral with distorted trigonal bipyramidal structures, which emit photoluminescence in the green (527 nm) and red (607 nm) regions, respectively. Electronic structure calculations were conducted to support the validity and interpretation of the UV–vis and photoluminescence (PL) spectral data. Thin films deposited using the [(C6H9N2)2MnBr4] precursor also exhibit PL properties. The diverse pseudo-three-dimensional networks can be constructed by using positional isomers with different hydrogen bonding pathways and π–π stacking of organic units, in which the design strategy successfully enables the tuning of various optical properties.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.inorgchem.3c01510
A new reduced phase derived from the excitonic insulator candidate Ta2NiSe5 has been synthesized via the intercalation of lithium. LiTa2NiSe5 crystallizes in the orthorhombic space group Pmnb (no. 62) with lattice parameters a = 3.50247(3) Å, b = 13.4053(4) Å, c = 15.7396(2) Å, and Z = 4, with an increase of the unit cell volume by 5.44(1)% compared with Ta2NiSe5. Significant rearrangement of the Ta-Ni-Se layers is observed, in particular a very significant relative displacement of the layers compared to the parent phase, similar to that which occurs under hydrostatic pressure. Neutron powder diffraction experiments and computational analysis confirm that Li occupies a distorted triangular prismatic site formed by Se atoms of adjacent Ta2NiSe5 layers with an average Li–Se bond length of 2.724(2) Å. Li-NMR experiments show a single Li environment at ambient temperature. Intercalation suppresses the distortion to monoclinic symmetry that occurs in Ta2NiSe5 at 328 K and that is believed to be driven by the formation of an excitonic insulating state. Magnetometry data show that the reduced phase has a smaller net diamagnetic susceptibility than Ta2NiSe5 due to the enhancement of the temperature-independent Pauli paramagnetism caused by the increased density of states at the Fermi level evident also from the calculations, consistent with the injection of electrons during intercalation and formation of a metallic phase.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.inorgchem.3c00730
Eight rhenium(I) tricarbonyl aqua complexes with the general formula fac-[Re(CO)3(N,N′-bid)(H2O)][NO3] (1–8), where N,N′-bid is (2,6-dimethoxypyridyl)imidazo[4,5-f]1,10-phenanthroline (L1), (indole)imidazo[4,5-f]1,10-phenanthroline (L2), (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline (L3), (biphenyl)imidazo[4,5-f]1,10-phenanthroline (L4), (fluorene)imidazo[4,5-f]1,10-phenanthroline (L5), (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline (L6), (5-bromothiazole)imidazo[4,5-f]1,10-phenanthroline (L7), and (4,5-dimethylthiophene)imidazo[4,5-f]1,10-phenanthroline (L8), were synthesized and characterized using 1H and 13C{1H} NMR, FT-IR, UV/Vis absorption spectroscopy, and ESI-mass spectrometry, and their purity was confirmed by elemental analysis. The stability of the complexes in aqueous buffer solution (pH 7.4) was confirmed by UV/Vis spectroscopy. The cytotoxicity of the complexes (1–8) was then evaluated on prostate cancer cells (PC3), showing a low nanomolar to low micromolar in vitro cytotoxicity. Worthy of note, three of the Re(I) tricarbonyl complexes showed very low (IC50 = 30–50 nM) cytotoxic activity against PC3 cells and up to 26-fold selectivity over normal human retinal pigment epithelial-1 (RPE-1) cells. The cytotoxicity of both complexes 3 and 6 was lowered under hypoxic conditions in PC3 cells. However, the compounds were still 10 times more active than cisplatin in these conditions. Additional biological experiments were then performed on the most selective complexes (complexes 3 and 6). Cell fractioning experiments followed by ICP-MS studies revealed that 3 and 6 accumulate mostly in the mitochondria and nucleus, respectively. Despite the respective mitochondrial and nuclear localization of 3 and 6, 3 did not trigger the apoptosis pathways for cell killing, whereas 6 can trigger apoptosis but not as a major pathway. Complex 3 induced a paraptosis pathway for cell killing while 6 did not induce any of our other tested pathways, namely, necrosis, paraptosis, and autophagy. Both complexes 3 and 6 were found to be involved in mitochondrial dysfunction and downregulated the ATP production of PC3 cells. To the best of our knowledge, this report presents some of the most cytotoxic Re(I) carbonyl complexes with exceptionally low nanomolar cytotoxic activity toward prostate cancer cells, demonstrating further the future viability of utilizing rhenium in the fight against cancer.
Journal of Peptide Science ( IF 2.408 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.inorgchem.3c01144
Four types of bis- and tris(tetra-armed cyclen)s were prepared. 2MF is a bis(tetra-armed cyclen) with electron-rich side arms (three 4-methoxybenzyl groups) and electron-deficient side arms (three 3,5-difluorobenzyl groups), connected by a 4,4′-dimethyl-1,1′-biphenyl moiety. 3MFM is a tris(tetra-armed cyclen) with 4-methoxybenzyl and 3,5-difluorobenzyl groups introduced on both ends and the central cyclen, respectively. 4MFM is a V-shaped analogue of 3MFM. 3FMF is a tris(tetra-armed cyclen) where the aromatic side arms at both ends and the central cyclen of 3MFM are exchanged. The regioselective coordination of silver(I) ions by these ligands is reported. Initially, we added Ag+ ions to a compound (2MF) that consists of tetra-armed cyclen with 4-methoxybenzyl groups as an electron-donating substituent on the aromatic rings and 3,5-difluorobenzyl groups as an electron-withdrawing substituent. 1H NMR and 19F{1H} NMR spectroscopy exhibited that the cyclen with the 4-methoxybenzyl groups formed a complex with Ag+ ions first, followed by the cyclen with the 3,5-difluorobenzyl groups. Next, we employed a compound (3MFM) with three cyclen units, where the cyclen at each end was functionalized with three 4-methoxybenzyl groups, and the central cyclen was functionalized with two 3,5-difluorobenzyl groups. Upon adding Ag+ ions, we observed that the cyclen units at both ends formed complexes with Ag+ ions initially, followed by the central cyclen forming a complex with Ag+ ions. When we used 4MFM, which is a V-shaped compound, the Ag+-induced-1H NMR chemical shift changes are almost the same results as the 3MFM. Furthermore, we synthesized a compound (3FMF) by interchanging the substituents on the cyclen units at the ends and the center. Interestingly, the order of the complex formation was reversed in this compound. These results demonstrated that tuning the electron density on the aromatic side arms through substituents makes it possible to achieve regioselective coordination with Ag+ ions in bis- or tris(tetra-armed cyclen)s.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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生物4区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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5.20 | 55 | Science Citation Index Science Citation Index Expanded | Not |
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